![molecular formula C8H9ClO B14497280 Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride CAS No. 63127-28-6](/img/structure/B14497280.png)
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride typically involves the reaction of Tricyclo[3.1.1.0~3,6~]heptane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used for hydrogenation reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrogenation would result in the addition of hydrogen atoms to the tricyclic structure.
Applications De Recherche Scientifique
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.1.1.0~3,6~]heptane: The parent hydrocarbon structure without the carbonyl chloride group.
Tricyclo[2.2.1.0~2,6~]heptane: A similar tricyclic compound with a different ring structure.
Tricyclo[4.1.0.0~2,7~]heptane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is unique due to its specific tricyclic structure and the presence of the reactive carbonyl chloride group. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Propriétés
Numéro CAS |
63127-28-6 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
tricyclo[3.1.1.03,6]heptane-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-4-1-5(8)3-6(8)2-4/h4-6H,1-3H2 |
Clé InChI |
GQCHNYBDJSDCFI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C2(C1C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


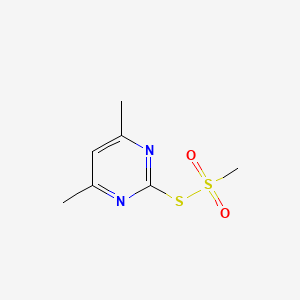
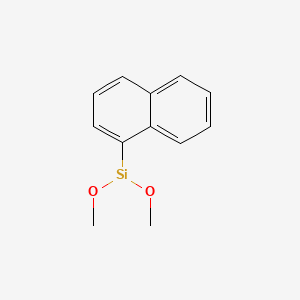


![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
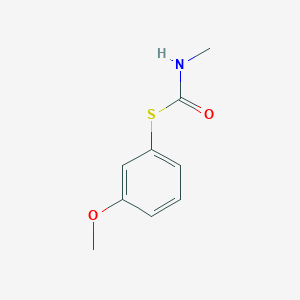
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)

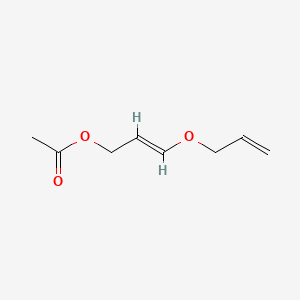
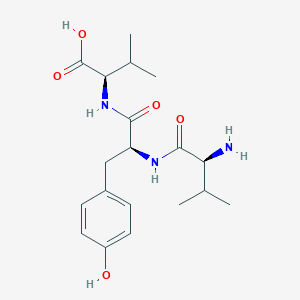
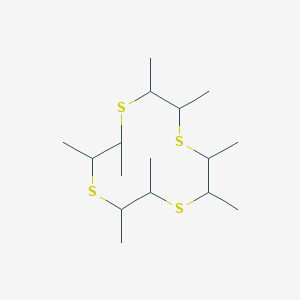
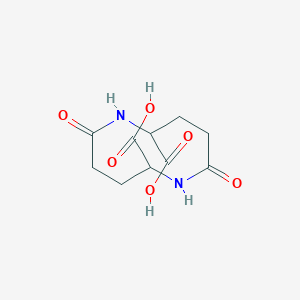

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
